Succinyl coenzyme A sodium salt

Catalog No.
S844676
CAS No.
108347-97-3
M.F
C25H39N7NaO19P3S
M. Wt
889.59
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinyl coenzyme A sodium salt

CAS Number

108347-97-3

Product Name

Succinyl coenzyme A sodium salt

IUPAC Name

4-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-[hydroxy(oxido)phosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobutanoate

Molecular Formula

C25H39N7NaO19P3S

Molecular Weight

889.59

InChI

InChI=1S/C25H40N7O19P3S/c1-25(2,20(38)23(39)28-6-5-14(33)27-7-8-55-16(36)4-3-15(34)35)10-48-54(45,46)51-53(43,44)47-9-13-19(50-52(40,41)42)18(37)24(49-13)32-12-31-17-21(26)29-11-30-22(17)32/h11-13,18-20,24,37-38H,3-10H2,1-2H3,(H,27,33)(H,28,39)(H,34,35)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/p-2/t13-,18-,19-,20?,24-/m1/s1

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)CCC(=O)[O-])O

Substrate for Enzyme Studies

Succinyl-CoA acts as a substrate for specific enzymes, allowing researchers to analyze their activity and function.

  • Enzyme Specificity and Kinetics: By studying how enzymes interact with Succinyl-CoA, scientists can determine their substrate preference and reaction rates. This information is valuable for understanding enzyme mechanisms and designing drugs that target specific enzymes [1]. Examples include enzymes like acetate:succinate CoA-transferase and 5-aminolevulinate synthase (ALA synthase) [1].

[1] ()

Intermediate in the Citric Acid Cycle

Succinyl-CoA is a key intermediate in the citric acid cycle, also known as the Krebs cycle. This cycle is the primary pathway for cellular energy production. Researchers use Succinyl-CoA to investigate the regulation and efficiency of the citric acid cycle in various organisms and tissues [2].

[2] ()

Heme Synthesis

Succinyl-CoA plays a vital role in the first step of heme synthesis. Heme is a critical component of hemoglobin, the oxygen-carrying molecule in red blood cells. By studying the interaction of Succinyl-CoA with glycine in this process, researchers can gain insights into heme metabolism and potentially develop therapies for heme-related disorders [3].

[3] ()

Additional Considerations:

  • Due to its instability, Succinyl-CoA is typically commercially available as its sodium salt, which improves its shelf life.
  • Succinyl-CoA deficiency, often caused by vitamin B12 deficiency, can disrupt heme and energy production, leading to health problems. Research on Succinyl-CoA can contribute to the understanding and treatment of such conditions.

Succinyl-CoA is an intermediate metabolite within the citric acid cycle (TCA cycle), also known as the Krebs cycle []. It plays a central role in energy production within cells. Additionally, Succinyl-CoA is a substrate for the enzyme 5-aminolevulinate synthase, the first step in heme synthesis []. Heme is a vital component of hemoglobin, myoglobin, and cytochromes, all essential for oxygen transport, cellular respiration, and electron transfer.


Molecular Structure Analysis

Succinyl-CoA is a complex molecule composed of three main moieties:

  • Succinyl Group: This four-carbon dicarboxylic acid moiety (C₄H₆O₄) carries the chemical energy transferred during the TCA cycle.
  • Coenzyme A (CoA): This essential cofactor facilitates the transfer of acyl groups (organic acid derivatives) in various metabolic pathways. CoA itself consists of an adenine nucleotide, a phosphate group, a pantothenic acid moiety, and a β-mercaptoethylamine group.
  • Sodium (Na+) : The sodium salt form of Succinyl-CoA simply means a sodium ion is attached to the molecule, balancing its negative charge.

The key structural feature of Succinyl-CoA is the thioester bond between the succinyl group and the β-mercaptoethylamine group of CoA. This high-energy bond allows the transfer of the succinyl group to other molecules during enzymatic reactions [].


Chemical Reactions Analysis

Succinyl-CoA participates in several crucial reactions within the cell:

  • Formation in the TCA Cycle: Succinyl-CoA is formed from α-ketoglutarate through a reaction catalyzed by the enzyme α-ketoglutarate dehydrogenase []. This reaction releases CO₂ and reduces NAD+ to NADH, generating cellular energy.

α-ketoglutarate + CoA + NAD+ → Succinyl-CoA + CO₂ + NADH

  • Conversion to Succinate: Succinyl-CoA is subsequently converted to succinate by the enzyme succinyl-CoA dehydrogenase. This reaction also contributes to the electron transport chain by reducing FAD to FADH₂ [].

Succinyl-CoA + ADP + Pi → Succinate + CoA + ATP + FADH₂

  • Heme Synthesis: Succinyl-CoA provides the four-carbon backbone for the synthesis of δ-aminolevulinic acid (ALA), the first committed step in heme biosynthesis. This reaction is catalyzed by the enzyme 5-aminolevulinate synthase [].

XLogP3

-5.6

Dates

Modify: 2023-08-15

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